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molecular formula C7H3ClF3NO B1303341 6-(Trifluoromethyl)nicotinoyl chloride CAS No. 358780-13-9

6-(Trifluoromethyl)nicotinoyl chloride

Cat. No. B1303341
M. Wt: 209.55 g/mol
InChI Key: DDIXMUVENCORLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328095B2

Procedure details

To a 1 L 3-neck flask equipped with an overhead stirrer, Claisen adaptor, nitrogen bubbler, 125 mL addition funnel, and thermocouple was added 6-(trifluoromethyl)nicotinoyl chloride (49.3 g, 235 mmol, Intermediate 4: step a), dichloromethane (493 mL), and N,O-dimethylhydroxylamine hydrochloride (25.63 g, 258.8 mmol). After the mixture was cooled to 7° C., diisopropylethylamine (90.26 mL, 517.6 mmol) was added such that the addition temperature did not exceed 16° C. After the addition, the reaction was allowed to warm to room temperature. The reaction was then transferred to a reparatory funnel and the organic layer was washed with saturated aqueous NaHCO3 (2×100 mL) followed by water (100 mL) and then dried over sodium sulfate and filtered. Removal of solvent afforded a brown oil as the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
25.63 g
Type
reactant
Reaction Step Two
Quantity
90.26 mL
Type
reactant
Reaction Step Three
Quantity
493 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][N:4]=1.Cl.[CH3:15][NH:16][O:17][CH3:18].C(N(C(C)C)CC)(C)C>ClCCl>[CH3:18][O:17][N:16]([CH3:15])[C:7](=[O:8])[C:6]1[CH:10]=[CH:11][C:3]([C:2]([F:13])([F:12])[F:1])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC=C(C(=O)Cl)C=C1)(F)F
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
25.63 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
90.26 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
493 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L 3-neck flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
Claisen adaptor, nitrogen bubbler, 125 mL addition funnel
CUSTOM
Type
CUSTOM
Details
did not exceed 16° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then transferred to a reparatory funnel
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaHCO3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CON(C(C1=CN=C(C=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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